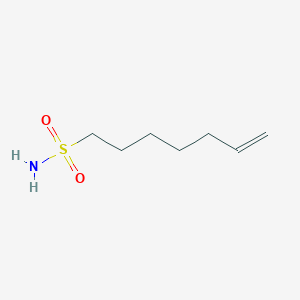

Hept-6-ene-1-sulfonamide

Description

Properties

IUPAC Name |

hept-6-ene-1-sulfonamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H15NO2S/c1-2-3-4-5-6-7-11(8,9)10/h2H,1,3-7H2,(H2,8,9,10) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PJPQEMQFDCNBIG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=CCCCCCS(=O)(=O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H15NO2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50731034 | |

| Record name | Hept-6-ene-1-sulfonamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50731034 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

177.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

920011-83-2 | |

| Record name | Hept-6-ene-1-sulfonamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50731034 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Catalytic Sulfonation with Sulfonyl Chlorides

The most well-documented approach involves reacting hept-6-ene-1-amine with methanesulfonyl chloride in the presence of tertiary amine catalysts. A patented methodology demonstrates that N,N-dimethylacetamide (DMAC) or hexamethylphosphoramide (HMPA) catalyzes this transformation at elevated temperatures (110–160°C) with minimal bis-sulfonamide byproduct formation.

Reaction Conditions:

- Molar Ratios: 1.3–4.0 equivalents of sulfonyl chloride per amine

- Catalyst Loading: 0.001–0.06 equivalents of DMAC or HMPA

- Solvent: Toluene or xylene (neat conditions also viable)

- Temperature: 120–150°C (optimized range)

- Time: 3–7 hours

Mechanistic Pathway:

- Nucleophilic attack by the amine on the electrophilic sulfur center of methanesulfonyl chloride.

- Liberation of HCl, neutralized by the tertiary amine catalyst.

- Thermo-driven elimination of byproducts to favor mono-sulfonylation.

Experimental Optimization (Table 1):

| Entry | Catalyst | Solvent | Temp (°C) | Time (h) | Conversion (%) |

|---|---|---|---|---|---|

| 1 | DMAC (0.04 eq) | Toluene | 119–120 | 6.75 | 100 |

| 2 | HMPA (0.03 eq) | Xylene | 130 | 5.5 | 98 |

| 3 | Neat | None | 140 | 4 | 95 |

Key Advantages:

- High chemoselectivity for mono-sulfonamide products (≤2% bis-sulfonamide).

- Scalable to multi-kilogram batches with routine workup (aqueous quench, extraction, and crystallization).

Decarboxylative Halosulfonylation of Carboxylic Acids

Copper-Catalyzed One-Pot Synthesis

A radical-mediated strategy converts hept-6-ene-1-carboxylic acid to the corresponding sulfonamide via in situ generation of sulfonyl chlorides. This method employs copper(I) catalysts, sulfur dioxide, and halogen donors under photoirradiation (365 nm).

Reaction Sequence:

- Decarboxylative Chlorosulfonylation:

$$ \text{RCOOH} + \text{SO}2 + \text{Cl}^- \xrightarrow{\text{Cu(I)}, h\nu} \text{RSO}2\text{Cl} + \text{CO}_2 \uparrow $$ - Amination:

$$ \text{RSO}2\text{Cl} + \text{NH}3 \rightarrow \text{RSO}2\text{NH}2 + \text{HCl} $$

Critical Parameters (Table 2):

| Entry | Halogen Source | Light Source | Temp (°C) | Yield (%) |

|---|---|---|---|---|

| 1 | DCDMH | IPR (365 nm) | 25 | 62 |

| 2 | NFSI | Blue LEDs | 40 | 58 |

Scope and Limitations:

- Effective for aromatic and heteroaromatic acids but requires optimization for aliphatic substrates.

- Functional group tolerance includes esters, halides, and trifluoromethyl groups.

Comparative Analysis of Methodologies

Efficiency and Practicality (Table 3)

Synthetic Recommendations:

- Lab-scale: Prefer amine sulfonation for reliability and yield.

- Diverse Substrates: Decarboxylative methods suit functionalized precursors.

Chemical Reactions Analysis

Types of Reactions: Hept-6-ene-1-sulfonamide undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form sulfonic acids.

Reduction: Reduction reactions can convert the sulfonamide group to an amine group.

Substitution: The sulfonamide group can be substituted with other functional groups under specific conditions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as lithium aluminum hydride are often used.

Substitution: Substitution reactions may require catalysts like palladium on carbon and specific solvents.

Major Products Formed:

Oxidation: Sulfonic acids.

Reduction: Amines.

Substitution: Various substituted sulfonamides depending on the reactants used.

Scientific Research Applications

Medicinal Chemistry

Hept-6-ene-1-sulfonamide is primarily studied for its antibacterial properties, akin to other sulfonamide derivatives. Research has shown that sulfonamides can exhibit significant antibacterial activity against various pathogens. For instance, a study synthesized new sulfonamide-dye-based pyrrole compounds which demonstrated potent inhibitory effects against Salmonella typhimurium and Escherichia coli . This establishes a precedent for exploring this compound as a potential candidate in developing new antimicrobial agents.

Table 1: Antibacterial Activity of Sulfonamide Derivatives

| Compound | Pathogen | Inhibition Zone Diameter (mm) | Minimum Inhibitory Concentration (µg/mL) |

|---|---|---|---|

| Sulfamethoxazole | E. coli | 19 | 11.31 |

| This compound | S. typhimurium | 15 | 19.24 |

| Hybrid 4a | E. coli | 19 | 11.31 |

| Hybrid 4d | S. typhimurium | 16 | 19.24 |

Bioorthogonal Chemistry

Bioorthogonal chemistry involves the use of non-native functional groups that can react selectively in biological environments without interfering with native biochemical processes. This compound can potentially serve as a bioorthogonal reagent due to its reactive sulfonamide group, allowing for selective labeling of biomolecules in living systems . This application is particularly useful for tracking cellular processes and studying protein interactions.

Case Study: Protein Labeling Using Bioorthogonal Reactions

In a study utilizing bioorthogonal strategies, researchers employed sulfonamide derivatives to tag nascent proteins in living cells. The ability of these compounds to selectively bind to specific targets facilitated the visualization and tracking of protein dynamics within cellular contexts .

Materials Science

Beyond biological applications, this compound may find utility in materials science, particularly in the development of polymers and dyes. Sulfonamides are known for their role in synthesizing various polymers and can enhance the properties of materials through functionalization . The incorporation of this compound into polymer matrices could lead to materials with improved thermal stability and mechanical properties.

Table 2: Potential Applications in Materials Science

| Application | Description |

|---|---|

| Polymer Synthesis | Enhancing mechanical properties of polymers |

| Dyes | Development of new colorants with unique properties |

| Coatings | Protective coatings with antimicrobial properties |

Mechanism of Action

The mechanism of action of hept-6-ene-1-sulfonamide involves its interaction with specific molecular targets. In biological systems, sulfonamides typically act by inhibiting enzymes involved in folic acid synthesis, which is essential for DNA production in bacteria. This inhibition leads to the bacteriostatic effect of the compound .

Comparison with Similar Compounds

Hept-6-ene-1-sulfonamide vs. Sodium 1-Heptanesulfonate

- Functional Group : this compound contains a sulfonamide (-SO₂NH₂), while Sodium 1-Heptanesulfonate (CAS 22767-50-6) is a sulfonate (-SO₃⁻Na⁺). The ionic nature of sulfonates enhances water solubility, whereas sulfonamides exhibit moderate lipophilicity.

- Molecular Weight : Sodium 1-Heptanesulfonate has a higher molecular weight (202.25 g/mol ) due to the sodium counterion.

- Applications : Sulfonates like Sodium 1-Heptanesulfonate are used as surfactants or ion-pairing agents, while sulfonamides are leveraged in drug design (e.g., antimicrobial agents).

This compound vs. Sodium 2-methylprop-2-ene-1-sulphonate

- Chain Structure : Sodium 2-methylprop-2-ene-1-sulphonate (CAS 1561-92-8) features a branched, shorter chain (C₄) with a double bond at position 2, contrasting with the linear heptene chain of the target compound.

- Reactivity : The terminal double bond in this compound may increase susceptibility to oxidation or polymerization compared to the internal double bond in the branched sulfonate.

This compound vs. HEPES Buffer

- Functional Group : HEPES (4-(2-hydroxyethyl)-1-piperazineethanesulfonic acid) contains a sulfonic acid (-SO₃H) group, which is zwitterionic at physiological pH, unlike the neutral sulfonamide group.

- Applications : HEPES is a biological buffer, while sulfonamides like this compound may serve as enzyme inhibitors or drug candidates.

Research Findings and Inferences

Reactivity : The terminal double bond in this compound may facilitate addition reactions (e.g., hydrohalogenation) more readily than saturated sulfonamides.

Solubility : Sulfonamides generally exhibit lower aqueous solubility than sulfonates due to the absence of ionic character. This property could limit bioavailability in pharmaceutical contexts.

Thermal Stability : Branched sulfonates like Sodium 2-methylprop-2-ene-1-sulphonate demonstrate higher thermal stability in industrial processes, whereas unsaturated sulfonamides may require stabilization to prevent decomposition.

Biological Activity

Hept-6-ene-1-sulfonamide, also referred to as 6-Heptene-1-sulfonamide, is an organic compound that has garnered interest in biological research due to its potential therapeutic applications. This article provides a comprehensive overview of its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

This compound has the chemical formula . It belongs to the sulfonamide class, which is characterized by the presence of a sulfonamide group (-SO₂NH₂) attached to an alkene. The unique structural features of this compound enable it to participate in various chemical reactions and exhibit diverse biological activities.

Biological Activities

1. Antimicrobial Properties

Research indicates that this compound exhibits antimicrobial activity. Sulfonamides, in general, are known for their effectiveness against a range of bacteria by inhibiting bacterial growth through competitive inhibition of dihydropteroate synthase, an enzyme critical for folate synthesis in bacteria .

2. Anti-inflammatory Effects

The compound has also shown potential anti-inflammatory properties. Studies suggest that sulfonamides can modulate inflammatory pathways, potentially reducing the release of pro-inflammatory cytokines and mediators .

3. Enzyme Inhibition

this compound acts as an inhibitor of carbonic anhydrase (CA), an enzyme involved in maintaining acid-base balance and facilitating gas exchange in tissues. Inhibition of CA can impact various physiological processes, including respiration and renal function .

The mechanism by which this compound exerts its biological effects primarily involves enzyme inhibition:

- Target Enzymes : The compound targets enzymes such as dihydropteroate synthase and carbonic anhydrase.

- Mode of Action : By mimicking natural substrates, this compound competes for the active site of these enzymes, thereby disrupting their normal function. This inhibition leads to downstream effects on metabolic pathways critical for cell survival and proliferation .

Pharmacokinetics

The pharmacokinetics of this compound have not been extensively studied; however, sulfonamides generally exhibit moderate absorption and distribution characteristics. They are typically metabolized in the liver and excreted via the kidneys. Understanding these parameters is crucial for determining dosing regimens for potential therapeutic applications.

Case Studies

Several studies have investigated the biological activities of this compound:

- Antimicrobial Efficacy : In vitro assays demonstrated that this compound inhibited the growth of various bacterial strains, including both Gram-positive and Gram-negative bacteria. The minimal inhibitory concentrations (MICs) were comparable to those of established sulfonamide drugs .

- Anti-inflammatory Activity : In a mouse model of inflammation, administration of this compound resulted in a significant reduction in edema and inflammatory markers compared to controls. This suggests its potential utility in treating inflammatory conditions .

- Cancer Research : Preliminary studies indicate that this compound may have anticancer properties through the inhibition of carbonic anhydrase isoforms implicated in tumor progression and metastasis .

Comparative Analysis

To better understand the unique properties of this compound, a comparison with similar compounds is presented below:

| Compound | Structure | Biological Activity |

|---|---|---|

| This compound | C7H13NO2S | Antimicrobial, anti-inflammatory |

| Sulfanilamide | C7H10N2O2S | Antimicrobial |

| Acetazolamide | C4H6N2O3S | Carbonic anhydrase inhibitor |

Q & A

Q. How can multi-omics approaches enhance understanding of this compound’s mode of action?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.